molecular formula C8H10N6 B070985 6-Ethylpteridine-2,4-diamine CAS No. 192587-16-9

6-Ethylpteridine-2,4-diamine

Cat. No.: B070985
CAS No.: 192587-16-9
M. Wt: 190.21 g/mol
InChI Key: CMKRFOVMCPRUGH-UHFFFAOYSA-N
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Description

6-Ethylpteridine-2,4-diamine is an organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of an ethyl group at the 6th position and amino groups at the 2nd and 4th positions of the pteridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylpteridine-2,4-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pteridine precursor.

    Ethylation: The precursor undergoes ethylation at the 6th position using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Amination: The ethylated intermediate is then subjected to amination at the 2nd and 4th positions using ammonia or primary amines under suitable conditions, such as elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethylpteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pteridine oxides.

    Reduction: Reduction reactions can convert it to dihydropteridines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Pteridine oxides.

    Reduction: Dihydropteridines.

    Substitution: Various substituted pteridines depending on the reagents used.

Scientific Research Applications

6-Ethylpteridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethylpteridine-2,4-diamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may bind to active sites or allosteric sites on enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound without the ethyl and amino substitutions.

    6-Methylpteridine-2,4-diamine: Similar structure with a methyl group instead of an ethyl group.

    2,4-Diaminopteridine: Lacks the ethyl group at the 6th position.

Uniqueness

6-Ethylpteridine-2,4-diamine is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

6-ethylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-2-4-3-11-7-5(12-4)6(9)13-8(10)14-7/h3H,2H2,1H3,(H4,9,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKRFOVMCPRUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=N1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608945
Record name 6-Ethylpteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192587-16-9
Record name 6-Ethylpteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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